molecular formula C25H36O3 B1259425 Surinone B

Surinone B

Cat. No. B1259425
M. Wt: 384.6 g/mol
InChI Key: GVOFTKCJGBPUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone B is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.

Scientific Research Applications

Chemical and Cytotoxic Constituents

Surinone B, along with other polyketide compounds, has been identified in studies of natural products derived from plants. In a study examining Peperomia sui, surinone B was isolated and its structure was elucidated through spectral analysis. The research also highlighted the cytotoxic activity of several compounds against certain cell lines in vitro (Cheng et al., 2003).

Synthesis and Antimicrobial Potential

The total synthesis of surinone B was achieved through a unified strategy, highlighting its potential in antimicrobial applications. Alatanone A, synthesized in the same study, demonstrated significant anti-microbial activity against various bacteria, suggesting the potential of structurally related compounds like surinone B in the development of new antimicrobials (Gundoju et al., 2019).

Bioactive Polyketides

Surinone B is categorized as a polyketide, a class of compounds that exhibit various biological activities. In a study focused on Peperomia duclouxii, several polyketides, including surinone A and related compounds, showed cell growth inhibitory activity and effects on cell signaling pathways. These findings emphasize the biological significance of polyketides like surinone B in cell growth regulation and potential therapeutic applications (Li et al., 2007).

properties

Product Name

Surinone B

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

2-(1-hydroxy-13-phenyltridecylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C25H36O3/c26-22(25-23(27)19-14-20-24(25)28)18-13-8-6-4-2-1-3-5-7-10-15-21-16-11-9-12-17-21/h9,11-12,16-17,26H,1-8,10,13-15,18-20H2

InChI Key

GVOFTKCJGBPUCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(CCCCCCCCCCCCC2=CC=CC=C2)O)C(=O)C1

synonyms

surinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.